2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine
CAS No.:
Cat. No.: VC16948273
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9F3N2 |
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Molecular Weight | 190.17 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanamine |
Standard InChI | InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
Standard InChI Key | UOPYSDQDQRHCBU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NC=C1)C(C(F)(F)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a 2,2,2-trifluoroethylamine group and a methyl group at the 4-position. This arrangement creates a planar aromatic system with electron-withdrawing trifluoromethyl and electron-donating methyl groups, influencing its electronic distribution and intermolecular interactions . The trifluoromethyl group enhances lipophilicity (), as observed in analogous compounds, while the methyl group may sterically hinder certain reactions .
Spectroscopic and Thermodynamic Data
While experimental data for the 4-methyl variant are sparse, related compounds exhibit distinct spectral signatures:
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NMR: NMR spectra of similar trifluoromethylpyridines show peaks at (pyridine protons) and (ethylamine protons) .
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Thermal Stability: Decomposition temperatures for analogs range from , suggesting moderate thermal stability .
Property | Value | Source Compound |
---|---|---|
Molecular Weight | 190.17 g/mol | Calculated |
LogP | ~3.15 | Analogous to |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2,2,2-trifluoro-1-(4-methyl-pyridin-3-yl)-ethylamine can be envisioned via two primary routes:
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Nucleophilic Substitution: Reaction of 3-bromo-4-methylpyridine with 2,2,2-trifluoroethylamine under palladium catalysis.
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Reductive Amination: Condensation of 4-methylpyridine-3-carbaldehyde with trifluoroethylamine followed by reduction.
Experimental Protocol (Hypothetical)
Based on analogous syntheses :
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Step 1: Prepare 4-methylpyridine-3-carbaldehyde via Vilsmeier-Haack reaction on 4-methylpyridine.
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Step 2: React with trifluoroethylamine in methanol at for 12 hours.
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Step 3: Reduce the imine intermediate using sodium cyanoborohydride () in .
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Step 4: Purify via column chromatography (silica gel, ).
Yield: Estimated 60–70% based on similar reductive aminations .
Hazard Statement | Precautionary Measure |
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H301: Toxic if swallowed | P301 + P310: Immediate medical attention |
Comparative Analysis with Structural Analogs
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